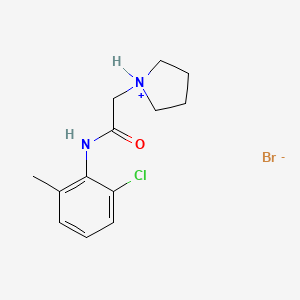
6'-Chloro-2-(1-pyrrolidinyl)-o-acetotoluidide hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ium-1-ylacetamide bromide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro-methylphenyl group attached to a pyrrolidin-1-ium-1-ylacetamide moiety, with a bromide ion as a counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ium-1-ylacetamide bromide typically involves the reaction of 2-chloro-6-methylphenylamine with pyrrolidine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The bromide ion is introduced through a subsequent reaction with hydrobromic acid or a bromide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product in a pure form.
化学反应分析
Types of Reactions
N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ium-1-ylacetamide bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ium-1-ylacetamide oxide, while substitution reactions can produce various substituted derivatives.
科学研究应用
N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ium-1-ylacetamide bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ium-1-ylacetamide bromide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
相似化合物的比较
Similar Compounds
- N-(2-chloro-6-methylphenyl)formamide
- 2-chloro-6-methylphenyl isocyanate
- 2-chloro-6-methylphenyl isocyanide
Uniqueness
N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ium-1-ylacetamide bromide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.
属性
CAS 编号 |
102489-60-1 |
|---|---|
分子式 |
C13H18BrClN2O |
分子量 |
333.65 g/mol |
IUPAC 名称 |
N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ium-1-ylacetamide;bromide |
InChI |
InChI=1S/C13H17ClN2O.BrH/c1-10-5-4-6-11(14)13(10)15-12(17)9-16-7-2-3-8-16;/h4-6H,2-3,7-9H2,1H3,(H,15,17);1H |
InChI 键 |
NWMQTLFLRORVGE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C[NH+]2CCCC2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


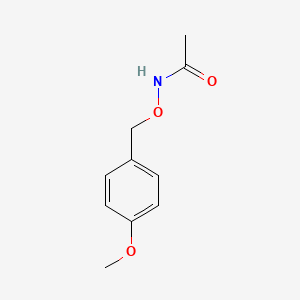

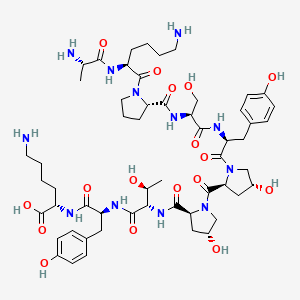


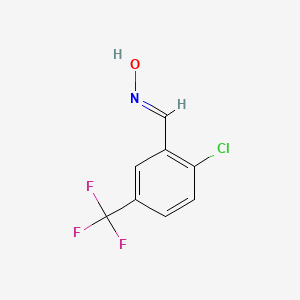
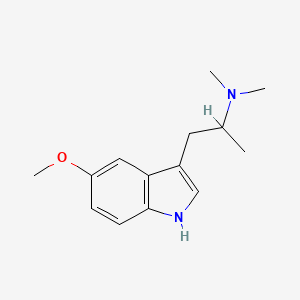



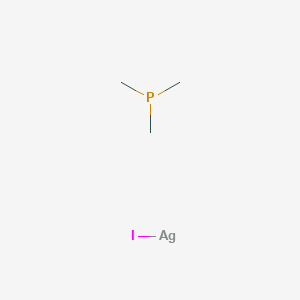
![(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate](/img/structure/B13743327.png)
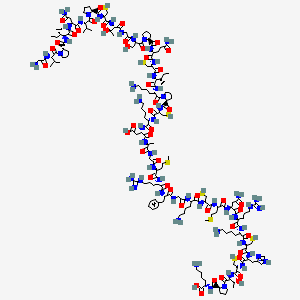
![2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B13743346.png)
